REACTION_CXSMILES
|
[F-:1].[K+].[Cl-].C(CCCCCCCCCCCC[NH3+])C1C=CC=CC=1.[N+]([C:27]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:28]=1[C:29]#[N:30])([O-])=O>O.C1(C)C=CC=CC=1>[Cl:35][C:31]1[CH:32]=[CH:33][CH:34]=[C:27]([F:1])[C:28]=1[C:29]#[N:30] |f:0.1,2.3|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
benzyldodecyl-ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)CCCCCCCCCCCC[NH3+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
freed from the organic solvent by distillation
|
Type
|
DISTILLATION
|
Details
|
On distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |